molecular formula C14H17IN2 B13337045 4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Cat. No.: B13337045
M. Wt: 340.20 g/mol
InChI Key: IYHZZDAHGYINSL-UHFFFAOYSA-N
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Description

4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. The presence of iodine as a catalyst facilitates the formation of the pyrazole ring . The reaction conditions often include the use of solvents like DMSO and the application of heat to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydropyrazoles, and pyrazole oxides, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H17IN2

Molecular Weight

340.20 g/mol

IUPAC Name

4-iodo-5-methyl-1-(2-methylpropyl)-3-phenylpyrazole

InChI

InChI=1S/C14H17IN2/c1-10(2)9-17-11(3)13(15)14(16-17)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3

InChI Key

IYHZZDAHGYINSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C2=CC=CC=C2)I

Origin of Product

United States

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